2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide is a complex organic compound that features both indole and quinoline moieties. These structural motifs are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates separately, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
4-(methoxymethyl)-2-oxo-1H-quinoline: A simpler quinoline derivative without the indole moiety.
Uniqueness
What sets 2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl]acetamide apart is the combination of both indole and quinoline structures in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-12-14-9-21(26)24-19-10-15(6-7-17(14)19)23-20(25)8-13-11-22-18-5-3-2-4-16(13)18/h2-7,9-11,22H,8,12H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBADNKRPYHDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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